3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine: is an organic compound characterized by a pyridine ring substituted with a nitro group, a propan-2-yloxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine typically involves the following steps:
Nitration: Introduction of the nitro group onto the pyridine ring.
Alkylation: Attachment of the propan-2-yloxy group.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each step requires specific reagents and conditions:
Nitration: This can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The propan-2-yloxy group can be introduced using an alkyl halide in the presence of a base such as potassium carbonate.
Trifluoromethylation: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-amino-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-2-(methoxy)-5-(trifluoromethyl)pyridine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
3-Nitro-2-(propan-2-yloxy)-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.
Uniqueness
3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of the nitro, propan-2-yloxy, and trifluoromethyl groups imparts distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-nitro-2-propan-2-yloxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c1-5(2)17-8-7(14(15)16)3-6(4-13-8)9(10,11)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYARCYBRRSCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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